N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride
Overview
Description
N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride is a useful research compound. Its molecular formula is C12H21ClN4O and its molecular weight is 272.77 g/mol. The purity is usually 95%.
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Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
- Coordination Complexes Construction : Researchers Chkirate et al. (2019) synthesized two pyrazole-acetamide derivatives and used them to create novel Co(II) and Cu(II) coordination complexes. These complexes were characterized by various spectroscopic techniques, and their structures were established through X-ray crystallography. The study demonstrated the impact of hydrogen bonding on self-assembly processes in these complexes and explored their significant antioxidant activity (Chkirate et al., 2019).
Organic Synthesis
- Novel Derivative Construction : A study by Khalil et al. (2017) explored the utility of chloroacetonitrile in constructing novel pyrazole and thiazole derivatives. This research is significant for understanding the synthesis pathways and potential applications of such compounds in various chemical domains (Khalil et al., 2017).
Pharmacology
- Anticholinesterase Agents : A study by Altıntop (2020) focused on synthesizing new pyrazoline derivatives and evaluating their anticholinesterase effects. This research is pivotal in exploring the potential therapeutic applications of these compounds for neurodegenerative disorders (Altıntop, 2020).
- Antibacterial Activity : The study by Iqbal et al. (2017) involved synthesizing acetamide derivatives with antibacterial potentials. This research adds valuable insights into the antimicrobial properties of such compounds, potentially useful in medical and pharmaceutical applications (Iqbal et al., 2017).
Properties
IUPAC Name |
N-(1-ethylpyrazol-4-yl)-2-piperidin-4-ylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O.ClH/c1-2-16-9-11(8-14-16)15-12(17)7-10-3-5-13-6-4-10;/h8-10,13H,2-7H2,1H3,(H,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYFGYIZPYHYJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)CC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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